Mass Shift and Isotopic Purity for Unambiguous Analyte Discrimination
Piperazin-2-one-d6 provides a distinct mass shift of +6 Da relative to the unlabeled analyte, piperazin-2-one (C₄H₈N₂O, monoisotopic mass 100.06 Da). This shift is critical for baseline separation in the mass analyzer, ensuring no cross-talk or signal interference between the analyte and internal standard channels, a key requirement for regulatory bioanalysis . In contrast, a structurally related analog or even a less-labeled deuterated standard (e.g., d1-d5) would either overlap with the analyte's isotopic envelope or provide insufficient mass separation, potentially causing signal carryover and quantification errors [1].
| Evidence Dimension | Mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +6.05 Da |
| Comparator Or Baseline | Unlabeled piperazin-2-one (0 Da mass shift) or a hypothetical d1 standard (+1 Da, risk of overlap with M+1 isotopic peak of analyte). |
| Quantified Difference | +6 Da mass shift ensures clear MS separation. |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry analysis. |
Why This Matters
A +6 Da mass shift provides unambiguous identification and quantification, minimizing the risk of analyte/internal standard cross-interference, a critical failure point in high-sensitivity bioanalytical assays.
- [1] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. View Source
